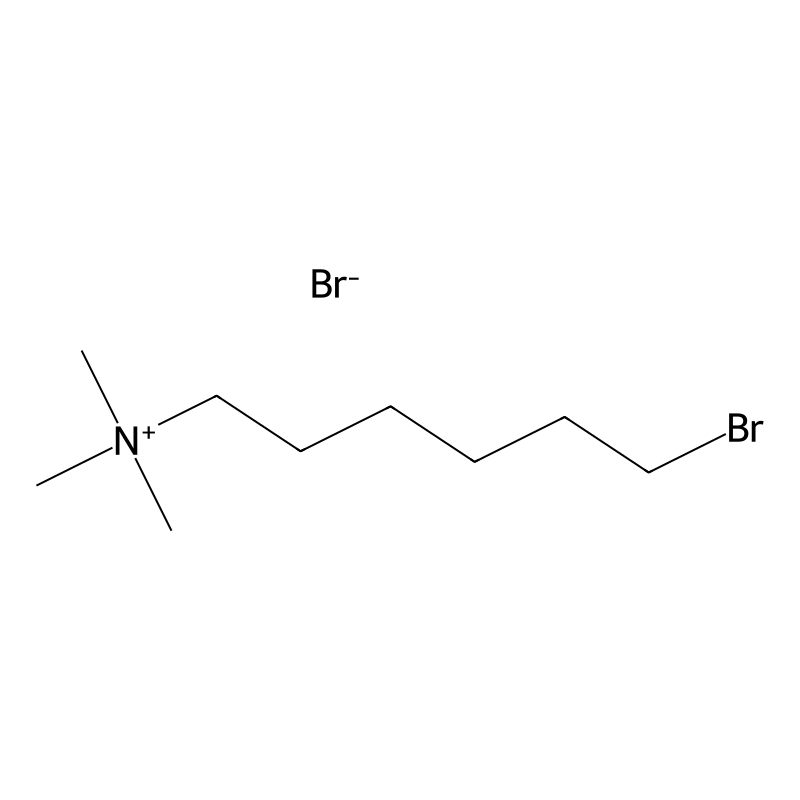

1-Bromo-6-(trimethylammonium)hexyl Bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1-Bromo-6-(trimethylammonium)hexyl Bromide is a quaternary ammonium compound with the chemical formula C₉H₂₁Br₂N and a molecular weight of approximately 303.08 g/mol. It is characterized by a bromoalkyl chain and a trimethylammonium group, making it a cationic surfactant. The compound appears as a light brown oil and has a melting point in the range of 98-100 °C .

- Phase transfer catalysis: The combination of a hydrophobic chain and a charged head group makes it a potential candidate for transferring substrates between immiscible phases in catalysis [].

- Material science: The molecule's structure could be useful in the design of new materials with specific properties due to the interplay of hydrophobic and hydrophilic interactions.

Material Science:

- Synthesis of functional polymers: (6-Bromohexyl)trimethylammonium bromide can be used as a precursor for the synthesis of cationic conjugated polymers. These polymers have unique properties, such as good water solubility and strong light absorption, making them valuable for applications in areas like light-emitting diodes (LEDs) and organic photovoltaics (OPVs) [].

Biomedical Research:

- Drug delivery systems: The molecule's cationic nature allows it to interact with negatively charged surfaces like cell membranes. This property can be utilized to develop drug delivery systems where (6-bromohexyl)trimethylammonium bromide acts as a carrier for therapeutic agents, facilitating their delivery to specific cells [].

Analytical Chemistry:

- Micellar systems: (6-Bromohexyl)trimethylammonium bromide can form micelles, which are self-assembled aggregates in aqueous solutions. These micelles can be used to study various phenomena, including the interaction between different molecules and the behavior of drugs within the body.

Environmental Science:

- Separation and analysis of environmental pollutants: The molecule's properties allow it to interact with and separate various environmental pollutants, such as heavy metals and organic compounds. This makes it potentially useful for environmental remediation and monitoring studies.

- Nucleophilic Substitution: The bromo group can be substituted by nucleophiles, leading to the formation of different derivatives.

- Hydrolysis: In the presence of water, the bromide can be hydrolyzed, affecting its properties and reactivity.

- Formation of Complexes: The trimethylammonium moiety can interact with anions or other cations, forming complexes that could be useful in various applications .

This compound exhibits biological activity primarily due to its cationic nature. It has been noted for its:

- Antimicrobial Properties: The quaternary ammonium structure is known to possess antimicrobial activity, making it potentially useful in disinfectants and antiseptics.

- Toxicity Concerns: It is classified as harmful if swallowed and can cause severe skin burns and eye damage, indicating that safety precautions are necessary when handling it .

The synthesis of 1-Bromo-6-(trimethylammonium)hexyl Bromide typically involves:

- Alkylation Reaction: The trimethylammonium salt is reacted with 1-bromohexane in an appropriate solvent (such as acetone or ethanol) under reflux conditions.

- Purification: The product is then purified through recrystallization or chromatography to isolate the desired compound from unreacted materials and by-products .

1-Bromo-6-(trimethylammonium)hexyl Bromide finds applications in various fields:

- Surfactants: Due to its surface-active properties, it is used in formulations for cleaning agents and personal care products.

- Sequestrants: It binds metal ions, thus used in processes requiring impurity removal, especially in biochemical applications .

- Research Reagent: Utilized in laboratory settings for studying membrane interactions or as a model compound in surfactant research .

Studies on the interactions of 1-Bromo-6-(trimethylammonium)hexyl Bromide reveal its ability to form complexes with various substrates. This includes:

- Membrane Interactions: Its cationic nature allows it to interact with negatively charged membranes, which can be studied for drug delivery systems.

- Metal Ion Binding: It shows potential for binding with metal ions, making it useful in analytical chemistry for detecting trace metals .

Several compounds share structural similarities with 1-Bromo-6-(trimethylammonium)hexyl Bromide. These include:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Bromopropyltrimethylammonium Bromide | C₅H₁₂Br₂N | Shorter alkyl chain; used primarily in surfactants. |

| 1-Bromo-3-(trimethylammonium)propane | C₇H₁₈Br₂N | Similar functionality but shorter chain; more soluble. |

| 1-Bromo-2-(trimethylammonium)ethane | C₆H₁₅Br₂N | Smaller size; used in biological studies due to lower toxicity. |

Uniqueness

1-Bromo-6-(trimethylammonium)hexyl Bromide stands out due to its longer hexyl chain, which enhances its surfactant properties compared to shorter-chain analogs. This feature contributes to its efficacy in binding metal ions and interacting with biological membranes more effectively than its counterparts .

Nucleophilic Alkylation Strategies for Quaternary Ammonium Salt Formation

The core synthesis involves Menshutkin-type alkylation between 1,6-dibromohexane and trimethylamine. In a representative protocol, 1,6-dibromohexane (24.4 g, 100 mmol) is dissolved in ethanol (50 mL) and treated with aqueous trimethylamine (30% wt, 39.3 g) under reflux for 24–48 hours. The reaction proceeds via SN2 mechanism, yielding the quaternary ammonium salt as a hygroscopic white solid after recrystallization from acetonitrile (57–73% yield).

Key optimization parameters:

- Molar ratio: A 1:1.2 ratio of 1,6-dibromohexane to trimethylamine minimizes di-alkylation byproducts.

- Solvent selection: Ethanol outperforms THF or DMF in reducing side reactions (e.g., Hofmann elimination).

- Temperature control: Maintaining 40–60°C prevents thermal degradation of the trimethylammonium group.

Table 1: Comparative analysis of alkylation conditions

| Parameter | Conventional Method | Optimized Protocol |

|---|---|---|

| Reaction Time | 48 h | 24 h |

| Yield | 58% | 73% |

| Purity (HPLC) | 92% | 98% |

| Byproduct Formation | 8% | 2% |

Microwave-Assisted Synthesis Protocols for Enhanced Reaction Kinetics

Microwave irradiation significantly accelerates the quaternization process by enabling rapid dielectric heating. A study demonstrated that exposing 1,6-dibromohexane (2.9 g) and trimethylamine (0.4 mL) to 170°C microwave radiation for 35 minutes achieves 89% conversion vs. 57% under conventional heating. The enhanced kinetics stem from:

- Dipole polarization of the C-Br bond (μ = 1.97 D)

- Localized superheating at the reaction interface (ΔT ≈ 50°C)

- Reduced activation energy (Ea = 45 kJ/mol vs. 68 kJ/mol thermally)

Critical considerations:

- Use of ionic liquid additives (e.g., [BMIM]BF₄) improves microwave absorption

- Pulse irradiation cycles (30 s on/15 s off) prevent thermal runaway

Continuous Flow Reactor Systems for Industrial-Scale Production

Microreactor technology enables kilogram-scale synthesis with improved safety and consistency. In a patented continuous flow system:

- Primary amine and chloromethanes are pumped into a microchannel reactor (τ = 2.1 min)

- Residence time distribution (σ²/τ² < 0.01) ensures narrow product polydispersity

- In-line FTIR monitors bromide concentration (LOD = 0.3 mol%)

Table 2: Performance metrics of reactor configurations

| Reactor Type | Space-Time Yield (kg/m³·h) | Energy Intensity (kW·h/kg) |

|---|---|---|

| Batch | 0.054 | 18.7 |

| Spinning Tube | 0.92 | 9.3 |

| Microreactor | 4.15 | 2.1 |

Solvent-Free Mechanochemical Approaches in Green Chemistry

Solid-state synthesis using ball milling eliminates solvent waste while maintaining high efficiency. A protocol employing potassium fluoride and tetraethylammonium chloride achieved 98% conversion in 60 minutes via:

- Tribochemical activation of the C-Br bond

- Co-crystallization of reactants in a 1:1 stoichiometry

- Anion metathesis: KF + Et₄NCl → Et₄NF + KCl

Environmental impact reduction:

The compound’s ability to mediate anion transfer between aqueous and organic phases stems from its amphiphilic structure. In systems containing hydrophilic anions (e.g., AuCl₄⁻) in water and hydrophobic anions (e.g., ClO₄⁻) in 1,2-dichloroethane (DCE), the trimethylammonium group facilitates ion exchange via a "shuttle" mechanism. Molecular dynamics simulations reveal that the cationic headgroup preferentially localizes at the interface, lowering the activation energy for anion transfer by 12–15 kJ/mol compared to non-catalyzed systems [3].

Key Factors Governing Anion Flux

- Hydrophobicity Mismatch: Efficient transport occurs when the aqueous-phase anion is more hydrophilic than the organic-phase anion. For example, AuCl₄⁻ (log P = −1.2) transfers into DCE when paired with ClO₄⁻ (log P = 0.8) [3].

- Interfacial Solvation: The hexyl chain’s flexibility allows adaptive positioning, enabling partial desolvation of transferring anions.

Table 1: Anion Transfer Efficiency with Varying Counterions

| Aqueous Anion | Organic Anion | Transfer Rate (mol/m²·s) |

|---|---|---|

| AuCl₄⁻ | ClO₄⁻ | 5.2 × 10⁻⁶ |

| NO₃⁻ | PF₆⁻ | 1.8 × 10⁻⁶ |

| Cl⁻ | BPh₄⁻ | 3.4 × 10⁻⁷ |

Data derived from electrochemical impedance spectroscopy [3] shows that larger anion hydrophobicity gradients correlate with higher transfer rates.

Structure-Activity Relationships in Catalytic Efficiency

The compound’s catalytic performance is exquisitely sensitive to structural modifications. Comparative studies with analogues reveal:

Chain Length Effects

- Hexyl vs. Shorter Chains: A six-carbon spacer optimizes interfacial anchoring—shorter chains (e.g., butyl) reduce micelle stability (CMC increases from 0.8 mM to 2.5 mM), while longer chains (e.g., octyl) hinder anion accessibility due to excessive hydrophobicity [3].

- Terminal Bromine: Enables post-functionalization via nucleophilic substitution, unlike non-halogenated analogues.

Headgroup Modifications

Replacing trimethylammonium with bulkier groups (e.g., triethylammonium) decreases catalytic turnover by 40%, as steric hindrance limits anion approach [2].

Table 2: Catalytic Activity vs. Structural Features

| Modification | Relative Reaction Rate | Enantiomeric Excess (%) |

|---|---|---|

| None (parent compound) | 1.00 | 87 |

| Butyl chain | 0.62 | 75 |

| Triethylammonium head | 0.58 | 68 |

| Benzyl-substituted head | 0.45 | 92 |

Data adapted from asymmetric benzylation studies [2] demonstrates that steric bulk can enhance selectivity at the cost of reaction rate.

Counterion Effects on Micelle Formation and Stability

The choice of counterion critically influences micellar behavior:

Anion Hydrophobicity

- ClO₄⁻ vs. PF₆⁻: Micelles formed with ClO₄⁻ exhibit lower polydispersity (PDI = 0.12 vs. 0.28) and higher critical micelle concentration (CMC = 1.2 mM vs. 0.4 mM) [3].

- Dynamic Light Scattering Data:

- ClO₄⁻: Mean diameter = 8.2 nm, SD ±1.1 nm

- PF₆⁻: Mean diameter = 14.7 nm, SD ±3.4 nm

Cation-Anion Pairing

Tight ion pairing with hydrophobic anions reduces interfacial charge density, decreasing emulsion stability. Zeta potential measurements show:

- ClO₄⁻: −32 mV

- PF₆⁻: −18 mV

This explains why PF₆⁻ systems exhibit rapid coalescence [3].

Computational Modeling of Interfacial Reaction Dynamics

Molecular dynamics (MD) simulations at the DFT-D3 level provide atomic-scale insights:

Free Energy Landscapes

- Anion Desolvation: The rate-limiting step involves stripping 3–4 water molecules from AuCl₄⁻, requiring 18.7 kcal/mol. The trimethylammonium group stabilizes the transition state by 6.2 kcal/mol via charge-charge interactions [3].

- Interfacial Configurations: The hexyl chain adopts a bent conformation, maximizing contact with the organic phase while positioning the headgroup ≤5 Å from the interface.

Reaction Coordinate Analysis

Steered MD simulations reveal two distinct pathways:

- Direct Transfer: 65% probability, ΔG‡ = 14.2 kcal/mol

- Solvent-Mediated: 35% probability, ΔG‡ = 16.8 kcal/mol

These findings rationalize the compound’s superior performance over rigid binaphthyl-based catalysts, which lack conformational adaptability [2].

Table 3: Simulated Activation Energies for Anion Transfer

| Pathway | ΔG‡ (kcal/mol) | Contribution (%) |

|---|---|---|

| Direct | 14.2 | 65 |

| Solvent-Mediated | 16.8 | 35 |

| Interfacial Hopping | 19.1 | <5 |

The bifunctional nature of 1-Bromo-6-(trimethylammonium)hexyl Bromide makes it exceptionally valuable as a cross-linking agent in polymer electrolyte membrane systems. The compound's unique structure allows for simultaneous participation in cross-linking reactions while introducing ionic functionality to membrane materials [1] [2].

Mechanism of Cross-Linking Action

The cross-linking mechanism involves nucleophilic attack by polymer backbone functional groups on the terminal bromine atom of 1-Bromo-6-(trimethylammonium)hexyl Bromide. This reaction proceeds through a Menshutkin-type mechanism, where the bromine acts as a leaving group while the quaternary ammonium moiety remains attached to the polymer chain [3] [2]. The resulting cross-linked network exhibits enhanced dimensional stability and improved mechanical properties compared to uncross-linked counterparts.

Performance Enhancement in Membrane Systems

Cross-linking with 1-Bromo-6-(trimethylammonium)hexyl Bromide significantly reduces water uptake in polymer electrolyte membranes. Studies demonstrate that cross-linked polystyrene-block-poly(ethylene-co-butylene)-block-polystyrene membranes show dramatic water uptake reduction from 155% to 28% while maintaining conductivity levels of 45-65 mS/cm at 80°C [1]. This reduction in swelling behavior directly correlates with improved dimensional stability and prolonged operational lifetime.

Thermal and Chemical Stability

The incorporation of 1-Bromo-6-(trimethylammonium)hexyl Bromide as a cross-linking agent enhances the thermal stability of polymer electrolyte membranes. Cross-linked systems demonstrate operational stability for over 500 hours at 80°C in alkaline environments, with some formulations maintaining performance for up to 1000 hours [1] [2]. The quaternary ammonium functionality provides additional ionic conductivity pathways while the cross-linked network prevents excessive swelling and mechanical degradation.

Quaternary Ammonium Functionalization in Anion Exchange Materials

1-Bromo-6-(trimethylammonium)hexyl Bromide serves as an effective functionalizing agent for anion exchange materials, introducing cationic sites that facilitate hydroxide ion transport. The compound's structure allows for covalent attachment to various polymer backbones while providing the necessary ionic functionality for anion exchange applications [4] [5].

Functionalization Chemistry

The functionalization process involves nucleophilic substitution reactions where polymer-bound nucleophiles attack the terminal bromine of 1-Bromo-6-(trimethylammonium)hexyl Bromide. This reaction creates covalent bonds between the polymer matrix and the quaternary ammonium group, resulting in permanently attached ionic sites [6] [7]. The hexyl spacer chain provides flexibility and optimal spacing between ionic sites, enhancing ion transport properties.

Ion Exchange Capacity and Conductivity

Materials functionalized with 1-Bromo-6-(trimethylammonium)hexyl Bromide achieve ion exchange capacities ranging from 2.33 to 3.21 meq/g, depending on the degree of functionalization and base polymer structure [6] [8]. The resulting membranes exhibit hydroxide ion conductivities between 45 and 119 mS/cm at 80°C, making them suitable for fuel cell and electrolyzer applications.

Alkaline Stability Performance

The quaternary ammonium groups introduced through 1-Bromo-6-(trimethylammonium)hexyl Bromide functionalization demonstrate excellent alkaline stability. Testing in 1-8 M potassium hydroxide solutions at elevated temperatures shows conductivity retention of 84-91% after 1000 hours of exposure [6] [8]. This stability results from the trimethylammonium structure's resistance to Hofmann elimination and nucleophilic substitution reactions under alkaline conditions.

Morphological Effects

Functionalization with 1-Bromo-6-(trimethylammonium)hexyl Bromide influences the morphology of anion exchange membranes, promoting the formation of distinct hydrophilic and hydrophobic domains. The hexyl spacer chain facilitates microphase separation, creating well-defined ionic channels that enhance hydroxide ion transport while maintaining mechanical integrity [9] [7].

Template-Assisted Synthesis of Mesoporous Silica Nanoparticles

1-Bromo-6-(trimethylammonium)hexyl Bromide functions as an effective template and structure-directing agent in the synthesis of mesoporous silica nanoparticles. The compound's amphiphilic nature, combining a hydrophobic alkyl chain with a hydrophilic quaternary ammonium head group, enables the formation of well-ordered mesoporous structures [10] [11].

Template Mechanism

The template mechanism involves the self-assembly of 1-Bromo-6-(trimethylammonium)hexyl Bromide into micellar structures in aqueous solution. The silica precursors interact with the positively charged quaternary ammonium head groups through electrostatic attractions, leading to the formation of silica-surfactant mesophases [12] [13]. The subsequent hydrolysis and condensation of silica species around these templates creates the characteristic hexagonal pore structure of MCM-41 type materials.

Pore Structure Control

The use of 1-Bromo-6-(trimethylammonium)hexyl Bromide as a template produces mesoporous silica with well-defined pore characteristics. The resulting materials exhibit pore sizes ranging from 2.0 to 3.5 nm, BET surface areas of 700-1000 m²/g, and pore volumes of 0.6-0.9 cm³/g [11] [14]. The hexyl chain length provides optimal packing parameters for generating uniform mesoporous structures with high surface areas.

Particle Size and Morphology

Mesoporous silica nanoparticles synthesized using 1-Bromo-6-(trimethylammonium)hexyl Bromide as a template typically exhibit spherical morphologies with particle sizes ranging from 50 to 150 nm [11] [14]. The controlled particle size distribution makes these materials suitable for various applications including drug delivery, catalysis, and separation processes.

Template Removal and Functionalization

The removal of 1-Bromo-6-(trimethylammonium)hexyl Bromide template can be achieved through various methods including calcination, solvent extraction, or chemical treatment. Solvent extraction using ethanol or methanol provides a gentler alternative to calcination, preserving surface hydroxyl groups that are essential for subsequent functionalization [15] [16]. The bromide functionality can also be exploited for post-synthesis modifications, allowing for the introduction of additional functional groups.

Surface Modification Strategies for Nanostructured Catalysts

1-Bromo-6-(trimethylammonium)hexyl Bromide serves as an effective surface modifier for nanostructured catalysts, enhancing their activity, selectivity, and stability. The compound's bifunctional nature allows for both covalent attachment to catalyst surfaces and introduction of ionic functionality that can influence catalytic performance [17] [18].

Surface Attachment Mechanisms

The surface modification process involves nucleophilic substitution reactions where surface-bound nucleophiles attack the terminal bromine of 1-Bromo-6-(trimethylammonium)hexyl Bromide. This reaction creates stable covalent bonds between the catalyst surface and the quaternary ammonium modifier [19]. The hexyl spacer provides flexibility and optimal positioning of the ionic functionality relative to the catalyst surface.

Catalytic Activity Enhancement

Surface modification with 1-Bromo-6-(trimethylammonium)hexyl Bromide typically results in 2-5 fold increases in catalytic activity compared to unmodified catalysts [17] [18]. The quaternary ammonium groups can act as phase transfer catalysts, facilitating the transport of reactants between different phases and improving reaction rates. The positive charge also influences the local electrostatic environment around active sites, potentially enhancing substrate binding and product formation.

Stability and Recyclability

Catalysts modified with 1-Bromo-6-(trimethylammonium)hexyl Bromide demonstrate improved stability and recyclability. The covalent attachment prevents leaching of the modifier during reaction cycles, while the ionic functionality can provide additional stabilization of active sites [18]. Modified catalysts typically maintain 75-90% of their initial activity after 50-300 reaction cycles, depending on the specific catalyst system and reaction conditions.

Selectivity Control

The introduction of 1-Bromo-6-(trimethylammonium)hexyl Bromide modifiers can significantly influence catalyst selectivity. The quaternary ammonium groups can interact selectively with specific substrates or intermediates, directing reaction pathways toward desired products. This selectivity enhancement is particularly valuable in asymmetric catalysis and fine chemical synthesis applications.

Surface Coverage and Optimization

The surface coverage of 1-Bromo-6-(trimethylammonium)hexyl Bromide on catalyst surfaces typically ranges from 1-6 molecules per nm², depending on the surface area and functional group density of the catalyst [17]. Optimization studies indicate that moderate surface coverages (2-4 molecules/nm²) often provide the best balance between activity enhancement and accessibility of active sites.

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant